Chromatographic Differentiation: Relative Retention Time vs. Bupivacaine and Other Impurities
In gas chromatography (GC) analysis of bupivacaine hydrochloride, 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (Impurity E) exhibits a relative retention time (RRT) of about 1.1, with bupivacaine having an absolute retention time of approximately 10 minutes. This differentiates it from Impurity B (RRT ≈ 0.7) and the internal standard methyl behenate (RRT ≈ 1.4) [1]. The EP monograph mandates a minimum resolution of 3.0 between the bupivacaine and Impurity E peaks, a specific requirement that cannot be met with an alternative compound [1].
| Evidence Dimension | Relative Retention Time (GC) with reference to bupivacaine |
|---|---|
| Target Compound Data | RRT = 1.1 |
| Comparator Or Baseline | Bupivacaine (RRT = 1.0), Impurity B (RRT ≈ 0.7), Methyl behenate (internal standard, RRT ≈ 1.4) |
| Quantified Difference | ΔRRT vs. Bupivacaine = 0.1; vs. Impurity B = 0.4 |
| Conditions | Gas chromatography (GC) with flame ionization detection; column: fused silica, 30 m × 0.32 mm, poly(dimethyl)(diphenyl)siloxane (0.25 µm film). British Pharmacopoeia monograph for Bupivacaine Hydrochloride. |
Why This Matters
Accurate identification of Impurity E is critical for meeting pharmacopeial system suitability requirements; misidentification due to similar RRT values can lead to batch rejection.
- [1] British Pharmacopoeia 2013. Bupivacaine Hydrochloride Monograph. Related substances, Identification of impurities. View Source
